2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1187927-49-6
VCID: VC2965819
InChI: InChI=1S/C14H20N2.2ClH/c1-2-4-12(5-3-1)9-16-10-13-6-7-15-8-14(13)11-16;;/h1-5,13-15H,6-11H2;2*1H
SMILES: C1CNCC2C1CN(C2)CC3=CC=CC=C3.Cl.Cl
Molecular Formula: C14H22Cl2N2
Molecular Weight: 289.2 g/mol

2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride

CAS No.: 1187927-49-6

Cat. No.: VC2965819

Molecular Formula: C14H22Cl2N2

Molecular Weight: 289.2 g/mol

* For research use only. Not for human or veterinary use.

2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride - 1187927-49-6

Specification

CAS No. 1187927-49-6
Molecular Formula C14H22Cl2N2
Molecular Weight 289.2 g/mol
IUPAC Name 2-benzyl-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine;dihydrochloride
Standard InChI InChI=1S/C14H20N2.2ClH/c1-2-4-12(5-3-1)9-16-10-13-6-7-15-8-14(13)11-16;;/h1-5,13-15H,6-11H2;2*1H
Standard InChI Key DLCFKBJYCLAGNU-UHFFFAOYSA-N
SMILES C1CNCC2C1CN(C2)CC3=CC=CC=C3.Cl.Cl
Canonical SMILES C1CNCC2C1CN(C2)CC3=CC=CC=C3.Cl.Cl

Introduction

Physical and Chemical Properties

Understanding the fundamental physical and chemical properties of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride is essential for its characterization and application in research settings. Table 1 summarizes the key properties of this compound.

PropertyValue
CAS Number1187927-49-6
Molecular FormulaC14H22Cl2N2
Molecular Weight289.24 g/mol
IUPAC Name2-benzyl-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine;dihydrochloride
AppearanceWhite to yellow solid
Canonical SMILESC1CNCC2C1CN(C2)CC3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C14H20N2.2ClH/c1-2-4-12(5-3-1)9-16-10-13-6-7-15-8-14(13)11-16;;/h1-5,13-15H,6-11H2;2*1H
InChI KeyDLCFKBJYCLAGNU-UHFFFAOYSA-N

The compound's structure consists of a saturated pyrrolopyridine core with a benzyl group attached to the nitrogen atom, forming a tertiary amine. As a dihydrochloride salt, the compound exhibits enhanced water solubility compared to its free base form, which is advantageous for biological testing and pharmaceutical applications .

The presence of the benzyl group and the bicyclic system contributes to the compound's ability to interact with various biological targets through hydrophobic interactions, hydrogen bonding, and other non-covalent forces. These structural features are critical to understanding its biological activity and potential therapeutic applications.

Synthesis and Preparation Methods

Several synthetic routes have been developed for the preparation of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride and related compounds. The most common approaches involve hydrogenation of precursor compounds under specific conditions.

Catalytic Hydrogenation Approach

One established method involves the hydrogenation of a precursor compound using palladium on carbon as a catalyst. The reaction typically proceeds under elevated pressure and temperature conditions. The general synthetic pathway can be summarized as follows:

  • The appropriate pyrrolo[3,4-c]pyridine scaffold is prepared through conventional methods.

  • The scaffold undergoes benzylation to introduce the benzyl group at the desired nitrogen position.

  • Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas at elevated pressures (7-8 kg/cm²) and temperatures (70-85°C) converts the unsaturated precursor to the octahydro derivative.

  • Treatment with hydrogen chloride yields the dihydrochloride salt .

This method typically achieves high yields (>90%) and produces the desired compound with excellent purity. The hydrogenation step is crucial as it reduces all unsaturated bonds in the heterocyclic system, resulting in the octahydro structure .

Alternative Synthetic Routes

Alternative synthetic approaches may involve:

  • Reduction of the appropriate pyrrolo[3,4-c]pyridine derivative using other reducing agents such as lithium aluminum hydride, followed by benzylation and salt formation.

  • Construction of the pyrrolopyridine skeleton through cyclization reactions, followed by reduction and benzylation steps.

The choice of synthetic route often depends on the availability of starting materials, scale of production, and desired stereochemical outcome. For research applications, the catalytic hydrogenation approach is frequently preferred due to its efficiency and reliability .

Biological Activities

2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride and related derivatives exhibit a range of biological activities that make them promising candidates for pharmaceutical development. The most significant activities are summarized in Table 2.

Activity TypeFindingsMechanism
AntimicrobialLow MIC values against Mycobacterium tuberculosisEnzyme inhibition, disruption of cellular processes
AnticancerInduces apoptosis in various cancer cell linesActivation of caspases, inhibition of anti-apoptotic proteins
NeurologicalPotential effects on nervous system functionReceptor binding and modulation

Antimicrobial Activity

Studies have shown that derivatives of pyrrolo[3,4-c]pyridine, including 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine, exhibit significant antimicrobial properties. Research has demonstrated that certain derivatives have notable antimycobacterial activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) of less than 0.15 µM, indicating strong antimicrobial potential.

These findings suggest that 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride and its derivatives could serve as scaffolds for the development of new antimicrobial agents, particularly against drug-resistant pathogens. The mechanism of antimicrobial action is thought to involve enzyme inhibition and disruption of essential cellular processes in the target microorganisms .

Anticancer Properties

The compound has demonstrated promising anticancer activities in preliminary studies. Research indicates that 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine derivatives can induce apoptosis in various cancer cell lines through multiple mechanisms, including enzyme inhibition and receptor binding.

Studies have shown that the compound and its derivatives can reduce cell viability and induce cell death in vitro, suggesting potential applications in cancer therapy. The anticancer activity appears to involve the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2, which are key regulators of programmed cell death.

Further research is needed to fully understand the anticancer potential of this compound and to develop more potent and selective derivatives for potential therapeutic applications.

Structure-Activity Relationships

Understanding the relationship between chemical structure and biological activity is crucial for the rational design of more potent and selective derivatives. Several structure-activity relationship (SAR) studies have been conducted on pyrrolo[3,4-c]pyridine derivatives, providing valuable insights into the structural features that influence their biological activities.

Key Structural Features

Research has identified several structural elements that significantly impact the biological activity of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride and related compounds:

  • The benzyl group at the N-2 position appears to be essential for antimicrobial activity, with modifications to this group significantly influencing efficacy against Mycobacterium tuberculosis.

  • The saturation state of the pyrrolopyridine core affects the compound's binding to biological targets, with the octahydro derivative showing different activity profiles compared to partially saturated or unsaturated analogs .

  • The salt form (dihydrochloride) enhances water solubility, potentially improving bioavailability in biological systems .

SAR Studies on Related Compounds

Studies on related pyrrolo[3,4-c]pyridine compounds have shown that:

  • Introduction of substituents on the phenyl ring of the benzyl group can enhance antimicrobial activity. For example, halogen substituents (particularly at the para position) have been shown to increase potency against certain bacterial strains.

  • Modifications to the pyrrolopyridine core, such as the addition of methyl groups or other substituents, can significantly alter the compound's pharmacological profile and target selectivity .

These findings provide valuable guidance for the rational design of new derivatives with improved pharmacological properties and reduced side effects.

Applications in Research and Development

2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride has several applications in research and pharmaceutical development, reflecting its unique structural and pharmacological properties.

Pharmaceutical Research

The compound serves as a valuable research tool in pharmaceutical development, particularly in the following areas:

  • Antimicrobial drug discovery: The compound's demonstrated activity against Mycobacterium tuberculosis makes it a promising starting point for the development of new antimycobacterial agents, especially against drug-resistant strains .

  • Cancer research: Its ability to induce apoptosis in cancer cells provides opportunities for developing novel anticancer therapies.

  • Neurological research: The broader class of pyrrolo[3,4-c]pyridine compounds has shown potential for treating diseases of the nervous system, suggesting applications in neuropharmacology .

Chemical Building Block

2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride serves as a useful building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for creating diverse chemical libraries for drug discovery screening programs .

The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, allowing for the generation of numerous derivatives with potentially enhanced biological properties.

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